1-(Methylsulfonyl)-N-(1h-pyrazol-4-yl)piperidine-4-carboxamide
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Overview
Description
1-(Methylsulfonyl)-N-(1h-pyrazol-4-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylsulfonyl)-N-(1h-pyrazol-4-yl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction using suitable reagents.
Attachment of the Methylsulfonyl Group: The methylsulfonyl group is added through a sulfonylation reaction.
Incorporation of the Pyrazolyl Group: The pyrazolyl group is introduced through a coupling reaction with a pyrazole derivative.
Industrial Production Methods
Industrial production methods for this compound would involve optimizing the above synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(Methylsulfonyl)-N-(1h-pyrazol-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Methylsulfonyl)-N-(1h-pyrazol-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(Methylsulfonyl)-N-(1h-pyrazol-4-yl)piperidine-4-carboxamide: can be compared with other piperidine carboxamides, pyrazole derivatives, and sulfonyl-containing compounds.
Examples: this compound, 1-(Methylsulfonyl)-N-(1h-pyrazol-3-yl)piperidine-4-carboxamide, and 1-(Methylsulfonyl)-N-(1h-pyrazol-5-yl)piperidine-4-carboxamide.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C10H16N4O3S |
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Molecular Weight |
272.33 g/mol |
IUPAC Name |
1-methylsulfonyl-N-(1H-pyrazol-4-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C10H16N4O3S/c1-18(16,17)14-4-2-8(3-5-14)10(15)13-9-6-11-12-7-9/h6-8H,2-5H2,1H3,(H,11,12)(H,13,15) |
InChI Key |
UOLWSJKZYGGEOP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CNN=C2 |
Origin of Product |
United States |
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